(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-(Ethoxycarbonylamino)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxobutanoic acid
(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-(Ethoxycarbonylamino)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxobutanoic acid
Brand Name:
Vulcanchem
CAS No.:
160534-05-4
VCID:
VC0061843
InChI:
InChI=1S/C27H39N5O10/c1-6-42-27(41)29-16(5)24(38)31-20(11-17-7-9-19(34)10-8-17)25(39)32-22(14(2)3)26(40)28-15(4)23(37)30-18(13-33)12-21(35)36/h7-10,13-16,18,20,22,34H,6,11-12H2,1-5H3,(H,28,40)(H,29,41)(H,30,37)(H,31,38)(H,32,39)(H,35,36)/t15-,16-,18-,20-,22-/m0/s1
SMILES:
CCOC(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC(=O)O)C=O
Molecular Formula:
C27H39N5O10
Molecular Weight:
593.6 g/mol
(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-(Ethoxycarbonylamino)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxobutanoic acid
CAS No.: 160534-05-4
Main Products
VCID: VC0061843
Molecular Formula: C27H39N5O10
Molecular Weight: 593.6 g/mol
CAS No. | 160534-05-4 |
---|---|
Product Name | (3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-(Ethoxycarbonylamino)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxobutanoic acid |
Molecular Formula | C27H39N5O10 |
Molecular Weight | 593.6 g/mol |
IUPAC Name | (3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-(ethoxycarbonylamino)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxobutanoic acid |
Standard InChI | InChI=1S/C27H39N5O10/c1-6-42-27(41)29-16(5)24(38)31-20(11-17-7-9-19(34)10-8-17)25(39)32-22(14(2)3)26(40)28-15(4)23(37)30-18(13-33)12-21(35)36/h7-10,13-16,18,20,22,34H,6,11-12H2,1-5H3,(H,28,40)(H,29,41)(H,30,37)(H,31,38)(H,32,39)(H,35,36)/t15-,16-,18-,20-,22-/m0/s1 |
Standard InChIKey | DHVHHMIQWMTBTK-JCUDMVTESA-N |
Isomeric SMILES | CCOC(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)O)C=O |
SMILES | CCOC(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC(=O)O)C=O |
Canonical SMILES | CCOC(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC(=O)O)C=O |
Sequence | AYVAD |
Synonyms | ETHOXYCARBONYL-ALA-TYR-VAL-ALA-ASP-ALDEHYDE (PSEUDO ACID) |
PubChem Compound | 10257891 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume